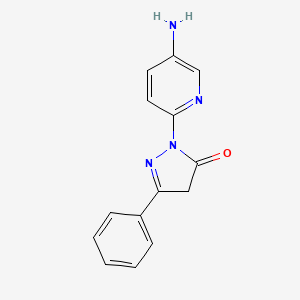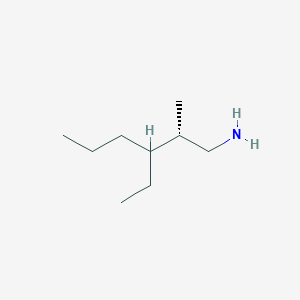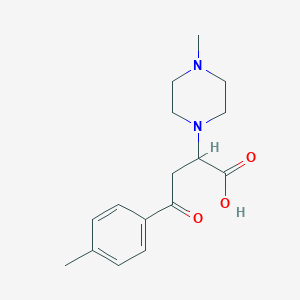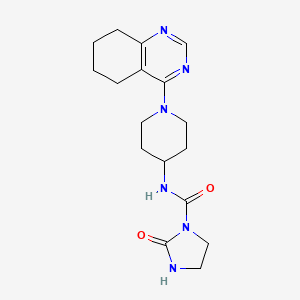![molecular formula C26H27N5O3 B2560333 8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-24-0](/img/no-structure.png)
8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Potential and Drug Discovery
Imidazo[2,1-b]thiazole derivatives, which share structural motifs with the compound , have demonstrated a variety of pharmacological activities, making them a focal point in drug discovery efforts. These compounds have been found to exhibit significant biological activities, including antifungal, antibacterial, and anticancer properties. The review by Shareef et al. (2019) outlines the therapeutic versatility of imidazo[2,1-b]thiazoles, highlighting their role in the development of new therapeutic agents with potential applications against a range of diseases (Shareef, Khan, Babu, & Kamal, 2019).
Analytical and Synthetic Methodologies
The development of analytical methods for related compounds, such as linagliptin, demonstrates the importance of specific and sensitive assays in the quality control and stability testing of pharmaceuticals. Rode and Tajne (2021) developed a high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin, showcasing the relevance of analytical chemistry in ensuring the efficacy and safety of drug formulations (Rode & Tajne, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 2-ethoxyethyl and 2,4-dimethylphenyl groups.", "Starting Materials": [ "2-ethoxyethylamine", "2,4-dimethylphenylacetic acid", "methyl anthranilate", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "phosphorus oxychloride", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "The synthesis begins with the reaction of 2-ethoxyethylamine with 2,4-dimethylphenylacetic acid in the presence of acetic anhydride and phosphorus oxychloride to form the corresponding amide.", "The amide is then reacted with methyl anthranilate and sodium hydride to form the imidazo[2,1-f]purine ring system.", "The resulting compound is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding enamine.", "The enamine is then reacted with acetic anhydride and phosphorus oxychloride to form the corresponding imidazo[2,1-f]purine-2,4(3H,8H)-dione.", "The final step involves the addition of the 2-ethoxyethyl and 2,4-dimethylphenyl groups to the imidazo[2,1-f]purine-2,4(3H,8H)-dione using sodium azide and sodium borohydride as reducing agents.", "The resulting compound is then purified using a combination of column chromatography and recrystallization techniques." ] } | |
Numéro CAS |
899988-24-0 |
Formule moléculaire |
C26H27N5O3 |
Poids moléculaire |
457.534 |
Nom IUPAC |
6-(2,4-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-12-11-17(2)15-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3 |
Clé InChI |
SKUDGMJSRGZGNE-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2560251.png)
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2560252.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2560253.png)


![3-(4-fluorobenzyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2560259.png)
![4-methoxybenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2560260.png)

![(E)-4-(Dimethylamino)-N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-enamide](/img/structure/B2560262.png)



![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2560271.png)

